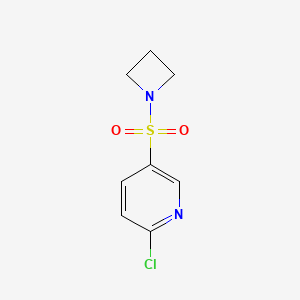
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid
Overview
Description
“(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid” is an amino acid derivative . It has a CAS Number of 2059910-51-7 and a molecular weight of 231.17 . It is also known as L-AMBA. The compound is widely used in the field of scientific research.
Molecular Structure Analysis
The IUPAC name of the compound is ®-4-amino-3-methylbutanoic acid–2,2,2-trifluoroacetic acid (1/1) . The InChI code is 1S/C5H11NO2.C2HF3O2/c1-4(3-6)2-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1 .Physical and Chemical Properties Analysis
The compound is in the form of an oil . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Molecular Characterization and Structural Insights
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid , exhibits a notable zwitterionic structure. For instance, L-Argininium trifluoroacetate forms a zwitterionic argininium cation, with a deprotonated trifluoroacetic acid molecule, demonstrating a 1:1 stoichiometry between argininium ion and trifluoroacetate anion. The striking resemblance in the aggregation of these ions to their analogs in a 1:2 stoichiometric analogue underscores the unique molecular arrangements driven by the presence of trifluoroacetic acid (Suresh, Krishnakumar, & Natarajan, 2006).
Synthetic Applications and Chemical Transformations
The compound has been pivotal in stereoselective syntheses of fluorinated amino acids. Utilizing 4,4,4-trifluoro-3-methylbutanoic acid as a starting point, researchers have developed syntheses of valuable amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, emphasizing the compound's versatility and significance in synthetic chemistry (Pigza, Quach, & Molinski, 2009).
Vibrational Spectroscopy and Molecular Modeling
The vibrational spectra of zwitterionic 3-Aminobutanoic acid, supported by Density Functional Theory (DFT) calculations, reveal insights into its structure and behavior. The zwitterionic dimer structure, formed through intermolecular hydrogen bonding, is validated by experimental IR and Raman modes. This structure is stable in water solvent media, as indicated by computational models, highlighting the compound's unique interaction with its environment (Yalagi, 2022).
Enzymatic Degradation and Metabolite Analysis
In the context of fermented foods, the compound's derivatives have been analyzed for their role in enzymatic degradation pathways, such as the Ehrlich pathway. The study of enantiomeric ratios in related compounds like 2-methylbutanoic acid provides a deeper understanding of the underlying biochemical processes, offering valuable insights into the metabolic fates of these compounds in various food matrices (Matheis, Granvogl, & Schieberle, 2016).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid. Trifluoroacetic acid is a known and persistent pollutant in the environment . It is a hydrophilic, non-degradable substance that has been increasing in concentrations within diverse environmental media, including rain, soils, human serum, plants, plant-based foods, and drinking water . These environmental factors could potentially influence the action of the compound.
Biochemical Analysis
Biochemical Properties
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with amino acid transporters and enzymes involved in amino acid metabolism. The nature of these interactions often involves binding to active sites or acting as a substrate or inhibitor in enzymatic reactions .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways and alter the activity of key signaling molecules, leading to changes in cellular processes such as growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, beyond which toxicity may occur .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution pattern can affect its biological activity and overall efficacy .
Properties
IUPAC Name |
(3R)-4-amino-3-methylbutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c1-4(3-6)2-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBCIYJPOZSTFJ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)





![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)

![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)
![Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1450662.png)



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester](/img/structure/B1450669.png)
